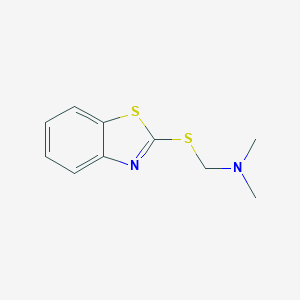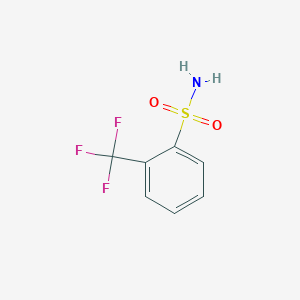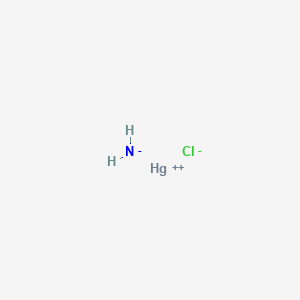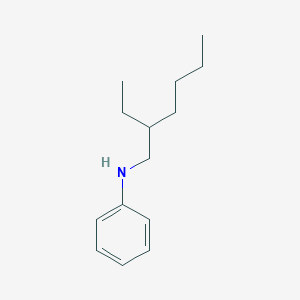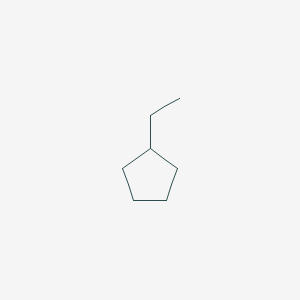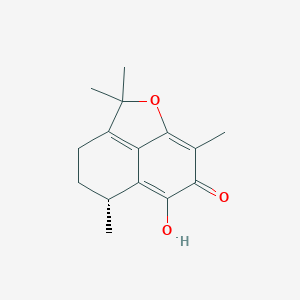
Perezinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perezinone is a natural product that has been isolated from the fungus, Phoma sp. It has been found to possess a range of interesting biological activities and has attracted considerable attention from the scientific community.
Wirkmechanismus
The mechanism of action of perezinone is not fully understood. However, it is thought to act by inhibiting the growth of microorganisms by disrupting their cell membrane. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Perezinone has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Staphylococcus aureus, and Escherichia coli. It has also been found to induce apoptosis in cancer cells and to have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of perezinone is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of microbial growth and development. However, one of the limitations of perezinone is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on perezinone. One area of interest is the development of new drugs based on the structure of perezinone. Another area of interest is the study of the mechanisms of action of perezinone, which could lead to the development of new antimicrobial agents. Additionally, the immunomodulatory effects of perezinone could be further explored for their potential use in the treatment of autoimmune diseases. Finally, the synthesis of new derivatives of perezinone could lead to the discovery of compounds with even more potent biological activities.
Synthesemethoden
Perezinone is a complex natural product that has been synthesized by several research groups. The most common method for synthesizing perezinone involves the use of a palladium-catalyzed cross-coupling reaction between a vinyl iodide and a boronic acid. The reaction is carried out under mild conditions and results in a high yield of perezinone.
Wissenschaftliche Forschungsanwendungen
Perezinone has been found to possess a range of interesting biological activities, including antifungal, antibacterial, and antitumor activities. It has also been found to have immunomodulatory effects and to be a potent inhibitor of the enzyme, acetylcholinesterase. These properties make perezinone a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
10124-08-0 |
|---|---|
Produktname |
Perezinone |
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(7R)-9-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12),8-trien-10-one |
InChI |
InChI=1S/C15H18O3/c1-7-5-6-9-11-10(7)13(17)12(16)8(2)14(11)18-15(9,3)4/h7,17H,5-6H2,1-4H3/t7-/m1/s1 |
InChI-Schlüssel |
GPLYVANRJRWDMO-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
SMILES |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
Kanonische SMILES |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



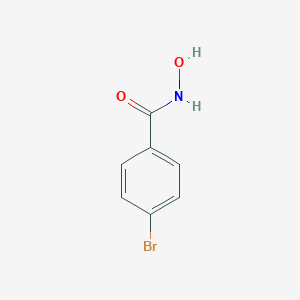
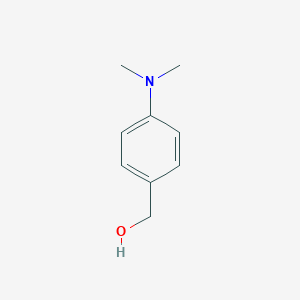
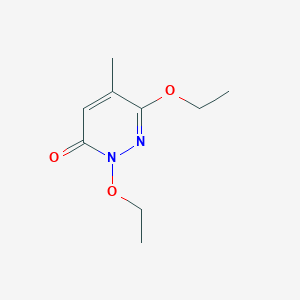
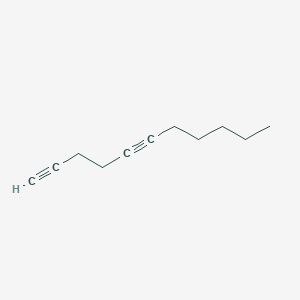
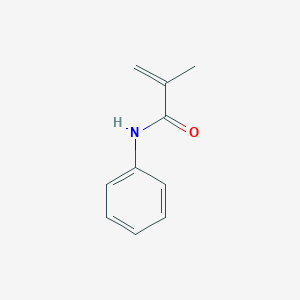
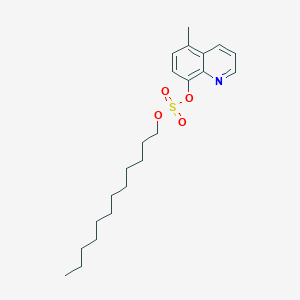
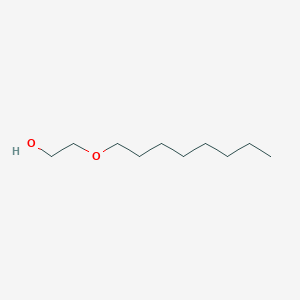
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
